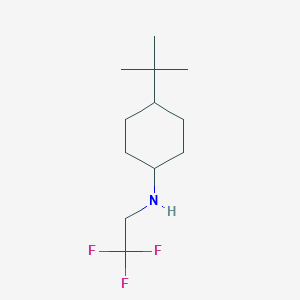
4-tert-butyl-N-(2,2,2-trifluoroethyl)cyclohexan-1-amine
Übersicht
Beschreibung
4-tert-butyl-N-(2,2,2-trifluoroethyl)cyclohexan-1-amine is a useful research compound. Its molecular formula is C12H22F3N and its molecular weight is 237.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-tert-butyl-N-(2,2,2-trifluoroethyl)cyclohexan-1-amine, a compound with unique structural features due to the presence of a trifluoroethyl group, has garnered attention for its potential biological activities. This article explores its biological activity, synthesizing data from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H18F3N
- CAS Number : 131395-17-0
The compound features a cyclohexane ring substituted with a tert-butyl group and a trifluoroethyl amine, which may influence its interaction with biological targets.
Pharmacological Potential
The trifluoroethyl group is known to enhance the pharmacokinetic properties of compounds. Studies have indicated that the incorporation of trifluoromethyl groups can significantly increase the potency of drugs by improving their binding affinity to biological targets such as receptors and enzymes. For instance, compounds with trifluoromethyl groups have shown increased inhibition of serotonin uptake and enhanced interactions with reverse transcriptase enzymes .
Structure-Activity Relationship (SAR)
Research indicates that the biological activity of amines like this compound can be influenced by their structural modifications. For example:
- Modifications : The presence of bulky groups (like tert-butyl) and electronegative atoms (like fluorine) can alter the lipophilicity and electronic properties of the molecule, potentially enhancing its interaction with various biological receptors.
- Comparative Analysis : Compounds with similar structures have been shown to exhibit varying degrees of activity based on their substituents. For instance, piperine analogues demonstrated significant modulation of GABA_A receptors when modified appropriately .
Study on Trifluoromethyl Compounds
A review highlighted the impact of trifluoromethyl groups on drug efficacy. Compounds containing this group exhibited improved interactions with target proteins due to favorable hydrogen bonding and steric effects . This suggests that this compound may also exhibit enhanced biological activity through similar mechanisms.
Synthesis and Activity Testing
In a synthetic study involving related compounds, it was found that derivatives with optimized amide functionalities showed increased efficiency in modulating GABA_A receptors compared to their parent compounds . This points to the potential for this compound to be tested for similar receptor modulation.
Biological Activity Comparison
Synthesis Conditions
| Reaction Step | Conditions | Yield |
|---|---|---|
| Synthesis from 4-(2,2,2-Trifluoroethyl)aniline | Reflux in ethanol with hydrazine hydrate | High |
| Cyclization | Using palladinized charcoal | Moderate |
Eigenschaften
IUPAC Name |
4-tert-butyl-N-(2,2,2-trifluoroethyl)cyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22F3N/c1-11(2,3)9-4-6-10(7-5-9)16-8-12(13,14)15/h9-10,16H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGQZYIUPTUDDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)NCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















